Antithermin

Description

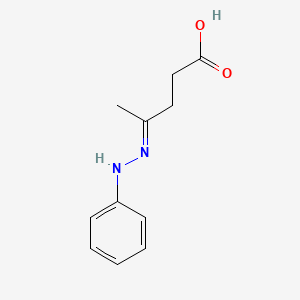

Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-(phenylhydrazinylidene)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUZPWRIZWXRB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-60-3 | |

| Record name | Levulinic acid phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

a-Antithrombin versus ß-antithrombin function

Technical Guide: -Antithrombin vs. -Antithrombin Functional Divergence

Executive Summary

Antithrombin (AT) is the preeminent serpin (serine protease inhibitor) regulating the coagulation cascade, primarily targeting Thrombin (FIIa) and Factor Xa. While often treated as a homogenous biologic in clinical assays, plasma AT exists as two distinct glycoforms: the dominant

The critical distinction lies in a single N-glycosylation site at Asn135 . The absence of this oligosaccharide in

Structural Determinants: The Asn135 Switch

The functional divergence between the isoforms is strictly structural, governed by post-translational modification rather than primary sequence variation.

Glycosylation Profile[1][2]

- -Antithrombin: Fully glycosylated at four asparagine residues: Asn96, Asn135, Asn155, and Asn192 . The oligosaccharide at Asn135 is the functional "brake."

-

-Antithrombin: Glycosylated only at Asn96, Asn155, and Asn192. It lacks the carbohydrate moiety at Asn135 .[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Mechanistic Impact of Asn135

The heparin-binding site of AT is located in the D-helix.[3] For AT to inhibit Factor Xa or Thrombin efficiently, it must undergo a massive conformational change (expulsion of the reactive center loop).

-

In

-AT: The bulky oligosaccharide at Asn135 is spatially adjacent to the heparin-binding site.[2] It sterically hinders the D-helix extension, imposing an energy barrier that slows the allosteric activation. -

In

-AT: The absence of this sugar removes the barrier. The D-helix shifts freely, resulting in a higher affinity for heparin and a faster rate of activation.

Figure 1: The structural causality of Antithrombin isoforms. The Asn135 glycan acts as a steric gatekeeper, modulating the thermodynamics of heparin binding.

Kinetic & Functional Comparison

Understanding the kinetics is vital for developing accurate potency assays.

The Two-Step Binding Mechanism

Heparin binding occurs in two steps:

-

Initial Encounter: Weak, electrostatic interaction. (Similar

for both isoforms). -

Conformational Lock: The conformational change that "locks" heparin in place.

-

-AT: Slow rate constant (

-

-AT: Fast rate constant (

-

-AT: Slow rate constant (

Quantitative Summary

| Parameter | Functional Implication | ||

| Plasma Abundance | 2.3 - 2.6 | 0.1 - 0.3 | |

| Asn135 Glycan | Present | Absent | The core structural differentiator. |

| Heparin Affinity ( | ~10 - 100 nM | ~1 - 10 nM | |

| Clearance ( | ~2.5 - 3 days | Minutes (if activated) | |

| Thermal Stability | Higher | Lower |

Experimental Protocols: Purification & Analysis

To study these isoforms independently, they must be separated from plasma or recombinant culture. The standard operating procedure relies on their differential heparin affinity.

Purification Strategy: Heparin-Sepharose Chromatography

Because

Reagents:

-

Resin: Heparin-Sepharose 6 Fast Flow (Cytiva or equivalent).

-

Buffer A (Binding): 20 mM Tris-HCl, 0.15 M NaCl, pH 7.4.

-

Buffer B (Elution): 20 mM Tris-HCl, 2.0 M NaCl, pH 7.4.

Protocol:

-

Equilibration: Equilibrate column with 5 CV (Column Volumes) of Buffer A.

-

Loading: Load plasma or supernatant. Both isoforms bind; contaminants flow through.

-

Wash: Wash with Buffer A until UV baseline stabilizes.

-

Gradient Elution (The Critical Step):

-

Apply a linear gradient from 0.15 M to 2.0 M NaCl over 20 CV.

-

Peak 1 (~0.8 - 1.0 M NaCl):

-Antithrombin elutes first (weaker binding). -

Peak 2 (~1.5 - 1.8 M NaCl):

-Antithrombin elutes second (tighter binding).

-

Figure 2: Differential Affinity Chromatography. The protocol exploits the Kd difference to physically separate isoforms.

Analytical Validation

Once separated, confirm identity using:

-

SDS-PAGE:

-AT migrates slightly faster (lower MW due to missing glycan) than -

Isoelectric Focusing (IEF):

-AT is less acidic (higher pI) due to the lack of sialic acid residues associated with the missing oligosaccharide.

Pharmacokinetics & Clinical Implications

The biological rationale for maintaining two isoforms is "division of labor."

The Reservoir vs. The Scavenger

- -AT (Reservoir): Circulates with a long half-life. It provides a stable baseline of anticoagulant potential.

-

-AT (Scavenger): Due to its high affinity for heparan sulfate proteoglycans (HSPGs) on the endothelium,

Clearance Mechanisms

When

Therapeutic Considerations

-

Plasma-Derived AT: Contains both isoforms, maintaining the natural balance.

-

Recombinant AT (e.g., ATryn): Often produced in goat milk. The glycosylation pattern differs from human plasma, affecting the

ratio and clearance rates. Drug developers must characterize the Specific Activity (Units/mg) carefully, as a shift toward high-mannose or

Figure 3: Pharmacokinetic divergence. β-AT preferentially targets the endothelium, leading to rapid consumption compared to the circulating α-AT.

References

-

Olson, S. T., et al. (1997). "The carbohydrate side chain at Asn-135 of alpha-antithrombin interferes with the heparin-induced conformational change."[1][4][2] Journal of Biological Chemistry. Link

-

McCoy, A. J., et al. (2003). "Structure of beta-antithrombin and the effect of glycosylation on antithrombin's heparin affinity and activity." Journal of Molecular Biology. Link

-

Martinez-Martinez, I., et al. (2012). "Glycosylation of antithrombin: biological implications." Thrombosis Research. Link

-

Swedenborg, J., et al. (2006). "The mechanisms of action of alpha- and beta-isoforms of antithrombin." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Cytiva Life Sciences. (n.d.). "Heparin Sepharose 6 Fast Flow: Instructions for Use." Cytiva. Link

Sources

- 1. Structure of beta-antithrombin and the effect of glycosylation on antithrombin's heparin affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oligosaccharide side chain on Asn-135 of alpha-antithrombin, absent in beta-antithrombin, decreases the heparin affinity of the inhibitor by affecting the heparin-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulant and signaling functions of antithrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genetic Basis of Hereditary Antithrombin Deficiency

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

Hereditary Antithrombin Deficiency stands as a paradigm of monogenic thrombophilias, where a defect in a single gene, SERPINC1, precipitates a lifelong hypercoagulable state. For the researcher and drug developer, this disorder offers a focused lens through which to examine the intricate balance of coagulation, the functional consequences of genetic variation, and the potential for targeted therapeutic intervention. This guide moves beyond a mere recitation of facts, aiming instead to provide a causal narrative that links molecular pathology to clinical phenotype. We will dissect the genetic architecture of the deficiency, detail the self-validating diagnostic workflows that ensure accuracy, and explore the functional ramifications of specific mutations. The methodologies presented herein are grounded in established laboratory practice, providing a framework for both discovery and clinical application.

Antithrombin: The Principal Guardian of Hemostasis

Antithrombin is a central figure in the regulation of blood coagulation. As a member of the serine protease inhibitor (serpin) superfamily, its primary function is to inactivate several key enzymes in the coagulation cascade, most notably thrombin (Factor IIa) and Factor Xa.[1][2] This inhibitory action is crucial for preventing the runaway formation of clots that would otherwise lead to thrombosis.[3]

The inhibitory mechanism of antithrombin is dramatically accelerated—by several orders of magnitude—in the presence of heparin or heparin-like glycosaminoglycans found on the surface of vascular endothelial cells.[4][5][6] Binding to heparin induces a conformational change in the antithrombin protein, making its reactive site loop more accessible and readily able to trap and irreversibly inactivate its target proteases.[5][6] A deficiency in either the quantity or function of this vital protein disrupts this natural anticoagulant pathway, tipping the hemostatic balance towards a prothrombotic state.[3][7]

The SERPINC1 Gene: The Blueprint for Antithrombin

The genetic instructions for synthesizing antithrombin are encoded by the SERPINC1 gene.[5][7]

-

Genomic Location: SERPINC1 is located on the long (q) arm of chromosome 1, specifically at position 1q23-25.[8]

-

Gene Structure: The gene is comprised of seven exons and six introns.[8] This structure is critical, as mutations at exon-intron boundaries can lead to splicing errors, resulting in a non-functional protein.

-

Inheritance Pattern: Hereditary antithrombin deficiency is almost exclusively inherited in an autosomal dominant fashion.[7][9][10] This means that inheriting a single defective copy of SERPINC1 from one parent is sufficient to cause the disorder.[7] Consequently, an affected individual has a 50% chance of passing the mutation to each of their offspring.[3][10]

-

Homozygosity: The inheritance of two defective SERPINC1 alleles (homozygous deficiency) is typically incompatible with life, often resulting in embryonic or fetal demise.[3][8][10][11]

The prevalence of hereditary antithrombin deficiency in the general population is estimated to be between 1 in 2,000 and 1 in 5,000 individuals.[4][7]

A Tale of Two Deficiencies: Classification and Pathophysiology

Hereditary antithrombin deficiency is broadly categorized into two main types based on the results of laboratory assays that measure both the amount of antithrombin protein (antigen level) and its function (activity level).[12][13] This classification provides the first critical insight into the underlying molecular defect.

Type I: Quantitative Deficiency

In Type I deficiency, there is a concordant reduction in both antithrombin activity and antigen levels, typically to around 50% of normal.[4][10][13] This indicates that one allele is failing to produce a stable protein product.[5][6]

-

Causality: The genetic lesions responsible for Type I deficiency are often severe, leading to a complete loss of protein expression from the mutated allele. These include:

-

Nonsense mutations: Introduce a premature stop codon, leading to a truncated, unstable mRNA or protein.

-

Frameshift mutations: Small insertions or deletions that alter the reading frame, resulting in a completely different and usually non-functional protein that is rapidly degraded.[14]

-

Large gene deletions: Removal of one or more exons, or even the entire gene.[14]

-

Splice-site mutations: Disrupt proper mRNA processing, preventing the formation of a viable protein.

-

These mutations result in a state of haploinsufficiency, where the single functional copy of SERPINC1 is unable to produce enough antithrombin to maintain normal hemostasis.[5][6]

Type II: Qualitative (Functional) Deficiency

Type II deficiency is characterized by a normal (or near-normal) level of antithrombin antigen, but a significantly reduced functional activity.[5][10][12] This discordance points to the presence of a dysfunctional protein in circulation. The majority of mutations causing Type II deficiency are missense mutations, which change a single amino acid in the protein sequence.[5][7]

Type II is further subdivided based on the location of the functional defect:

-

Type IIa (Reactive Site - RS): Mutations affect the reactive site loop, the region that directly binds and inactivates thrombin. This impairs the protein's fundamental inhibitory capacity.[4]

-

Type IIb (Heparin-Binding Site - HBS): Mutations occur in the domain responsible for binding heparin. The resulting protein can still inhibit thrombin, but the process is slow and cannot be effectively accelerated. Clinically, this subtype is often associated with a lower thrombotic risk than Type I or Type IIa deficiencies.[4]

-

Type IIc (Pleiotropic Effects - PE): These mutations have multiple effects, potentially affecting both the reactive site and heparin binding, or causing conformational instability of the protein.[4]

The following diagram illustrates the classification based on laboratory findings.

Caption: Classification of Antithrombin Deficiency.

Diagnostic Strategy: A Self-Validating Workflow

Step 1: Initial Investigation with Functional Assays

The cornerstone of initial screening is the functional antithrombin activity assay.[4][13] This is non-negotiable; a normal antigen level can never fully rule out a clinically significant deficiency (i.e., Type II).[10]

-

Principle: The most common methods are chromogenic assays that measure the ability of a patient's plasma antithrombin to inhibit a known amount of either Factor Xa or thrombin in the presence of excess heparin.[13][15] The residual enzyme activity is then measured by its ability to cleave a color-producing substrate. The amount of color produced is inversely proportional to the antithrombin activity in the sample.

-

Causality: The inclusion of excess heparin is a critical experimental choice. It ensures that the assay measures the maximum potential activity of the antithrombin present, making it highly sensitive to both quantitative (Type I) and qualitative (Type II HBS and RS) defects.

Step 2: Classification with Antigen Assays

If the functional activity is confirmed to be low on a repeat sample, an immunological (antigen) assay is performed.[13]

-

Principle: Methods such as enzyme-linked immunosorbent assay (ELISA) or immunoturbidimetric assays quantify the absolute amount of antithrombin protein present, irrespective of its function.[13]

-

Causality: The result of this assay is the key differentiator. A low antigen level confirms Type I deficiency, while a normal antigen level confirms Type II deficiency, thereby guiding the subsequent genetic analysis and risk stratification.

Step 3: Definitive Diagnosis via SERPINC1 Gene Sequencing

Genetic testing provides the definitive diagnosis by identifying the causative mutation.[12] This is essential for confirming the hereditary nature of the deficiency, enabling family screening, and contributing to a deeper understanding of genotype-phenotype correlations.

-

Principle: Full gene sequencing of all 7 exons and their flanking intron regions of SERPINC1 is the gold standard. This can be accomplished via traditional Sanger sequencing or, increasingly, through Next-Generation Sequencing (NGS) panels that assess multiple thrombophilia genes simultaneously.

-

Causality: Sequencing the flanking introns is crucial because mutations in these regions can disrupt mRNA splicing, leading to exon skipping or intron retention, which are common causes of Type I deficiency. For suspected Type I cases where sequencing reveals no point mutations, analysis for large deletions or duplications (copy number variation analysis) should be performed.[16]

The following diagram outlines this comprehensive diagnostic workflow.

Caption: Diagnostic Workflow for Hereditary Antithrombin Deficiency.

Key Experimental Methodologies

Protocol 1: Chromogenic Anti-Xa Functional Antithrombin Assay

This protocol describes a standard, self-validating method for determining antithrombin functional activity.

-

Sample Preparation: Collect whole blood into a 3.2% sodium citrate tube. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Reagent Preparation: Reconstitute lyophilized Factor Xa, heparin, and chromogenic substrate (e.g., S-2765) according to manufacturer specifications. Prepare a standard curve using a calibrated plasma standard.

-

Assay Procedure (Automated Analyzer): a. Dilute patient plasma, controls, and calibrators in buffer. b. Incubate the diluted plasma with a solution containing excess heparin and a fixed, excess amount of Factor Xa. Causality: During this incubation, the patient's antithrombin, potentiated by heparin, will neutralize a portion of the Factor Xa. c. Add the chromogenic substrate specific for Factor Xa. Causality: The remaining, uninhibited Factor Xa will cleave this substrate, releasing a yellow-colored p-nitroaniline (pNA) molecule.

-

Detection: The analyzer's spectrophotometer measures the rate of change in optical density at 405 nm.

-

Data Analysis: The rate of color change is inversely proportional to the antithrombin activity. The activity level of the patient sample is interpolated from the standard curve and reported as a percentage of normal activity (normal range typically 80-120%).

Protocol 2: SERPINC1 Exon Amplification and Sanger Sequencing

This protocol provides a framework for identifying the specific causative mutation.

-

DNA Extraction: Isolate genomic DNA from a peripheral blood sample using a commercial column-based kit (e.g., QIAamp DNA Blood Mini Kit). Quantify DNA concentration and assess purity via spectrophotometry (A260/A280 ratio).

-

Primer Design: Design primer pairs to amplify each of the 7 exons of SERPINC1, including at least 50 base pairs of the flanking intronic sequence. Causality: This ensures the capture of potential splice-site mutations that lie just outside the coding region.

-

PCR Amplification: a. Set up PCR reactions for each exon using a high-fidelity DNA polymerase. Each reaction should contain genomic DNA, the specific forward and reverse primers, dNTPs, PCR buffer, and the polymerase. b. Run the reactions on a thermal cycler with optimized annealing temperatures for each primer pair.

-

Verification and Purification: Run a small aliquot of each PCR product on an agarose gel to verify the amplification of a single product of the correct size. Purify the remaining PCR products to remove unincorporated primers and dNTPs.

-

Sequencing Reaction: Perform cycle sequencing reactions for both the forward and reverse strands using the purified PCR products as templates and a BigDye Terminator Cycle Sequencing Kit.

-

Capillary Electrophoresis: Purify the sequencing reaction products and run them on an automated capillary electrophoresis DNA sequencer.

-

Data Analysis: Align the resulting sequence chromatograms to the SERPINC1 reference sequence (NM_000488.3). Analyze for any deviations, such as single nucleotide variants, insertions, or deletions.

Data Presentation and Clinical Correlation

The integration of genetic and functional data is paramount. The table below summarizes the expected findings for different mutation types.

| Deficiency Type | Mutation Class Example | Functional AT Activity | Antigenic AT Level | Thrombotic Risk |

| Type I | Nonsense, Frameshift, Large Deletion | Low (~50%) | Low (~50%) | High[17] |

| Type IIa (RS) | Missense (e.g., p.Arg425Cys) | Low | Normal | High |

| Type IIb (HBS) | Missense (e.g., p.Arg79Cys) | Low (especially in heparin-based assays) | Normal | Moderate (lower than Type I) |

| Type IIc (PE) | Missense (conformational) | Low | Normal or slightly reduced | Variable, often high |

Understanding the specific mutation can have direct clinical implications beyond diagnosis. For instance, a patient with a Type IIb (HBS) mutation may exhibit "heparin resistance" during therapeutic anticoagulation, a critical piece of information for clinical management.[4] Furthermore, genetic diagnosis is the bedrock of family counseling, allowing for the identification of at-risk relatives who could benefit from prophylactic measures during high-risk situations like surgery or pregnancy.[12][18]

Future Horizons in Research and Therapeutics

The precise genetic basis of antithrombin deficiency provides a clear target for novel therapeutic strategies.

-

Gene Therapy: The monogenic nature of the disorder makes it an attractive candidate for gene therapy. Research is exploring viral and non-viral vectors to deliver a functional copy of the SERPINC1 gene, potentially offering a curative approach.[19]

-

Structural Biology and Drug Design: Elucidating the crystal structure of mutant antithrombin proteins can provide invaluable insights into their specific functional defects. This knowledge can fuel the rational design of small molecules or chaperones that could potentially restore function to certain mutant proteins.

-

Genotype-Guided Anticoagulation: As our understanding of genotype-phenotype correlations deepens, it may become possible to tailor the intensity and duration of anticoagulant therapy based on an individual's specific SERPINC1 mutation, optimizing the balance between thrombotic prevention and bleeding risk.

Conclusion

The genetic basis of hereditary antithrombin deficiency is a well-defined yet complex field, rooted in the function of the SERPINC1 gene. A comprehensive understanding of the spectrum of mutations and their pathophysiological consequences is essential for accurate diagnosis, patient management, and the development of next-generation therapeutics. The systematic, self-validating workflow—progressing from functional screening to immunological subtyping and ultimate genetic confirmation—represents the current pinnacle of diagnostic science in this area. For the professionals engaged in research and drug development, the journey from a single base-pair change in SERPINC1 to a life-threatening thrombosis is a compelling pathway to explore, holding the promise of profound scientific discovery and tangible clinical innovation.

References

-

Sequencing. Hereditary Antithrombin Deficiency: Harnessing Genetic Testing for Better Diagnosis and Management. [Link]

-

MedlinePlus. Hereditary antithrombin deficiency. [Link]

-

Emedicine. Antithrombin Deficiency: Practice Essentials, Background, Pathophysiology. [Link]

-

Frontiers in Medicine. Case report: A case of new mutation in SERPINC1 leading to thrombotic microangiopathy. [Link]

-

Fulgent Genetics. Hereditary Antithrombin Deficiency (SERPINC1 Single Gene Test). [Link]

-

National Blood Clot Alliance. Antithrombin Deficiency. [Link]

-

NCBI Gene. SERPINC1 serpin family C member 1 [ (human)]. [Link]

-

National Blood Clot Alliance. Inherited antithrombin deficiency: a review. [Link]

-

Cleveland Clinic. Antithrombin Deficiency. [Link]

-

MedlinePlus. SERPINC1 gene. [Link]

-

National Center for Biotechnology Information. Clinical Phenotype and Genetic Analysis of a Family with Hereditary Antithrombin Deficiency Caused by SERPINC1 Gene Mutation. [Link]

-

Ask Ayurveda. Antithrombin III (AT III): Function, Deficiency, and Clinical Significance. [Link]

-

The Korean Society of Phlebology. Diagnosis of Antithrombin Deficiency. [Link]

-

PubMed. Hereditary and acquired antithrombin deficiency: epidemiology, pathogenesis and treatment options. [Link]

-

ASH Publications. How I treat patients with hereditary antithrombin deficiency. [Link]

-

Wikipedia. Antithrombin III deficiency. [Link]

-

MedlinePlus. SERPINC1 gene. [Link]

-

GeneCards. SERPINC1 Gene. [Link]

-

Medscape. Antithrombin III Deficiency Workup. [Link]

-

PubMed. Genotype phenotype correlation in a pediatric population with antithrombin deficiency. [Link]

-

Practical-Haemostasis.com. Antithrombin Assays. [Link]

-

PubMed. How I treat patients with hereditary antithrombin deficiency. [Link]

-

ResearchGate. SERPINC1: Structure, Function, and Therapeutic Implications. [Link]

-

National Center for Biotechnology Information. Identification and characterization of two SERPINC1 mutations causing congenital antithrombin deficiency. [Link]

Sources

- 1. ask-ayurveda.com [ask-ayurveda.com]

- 2. genecards.org [genecards.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. stoptheclot.org [stoptheclot.org]

- 5. SERPINC1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Hereditary antithrombin deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. Clinical Phenotype and Genetic Analysis of a Family with Hereditary Antithrombin Deficiency Caused by SERPINC1 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Case report: A case of new mutation in SERPINC1 leading to thrombotic microangiopathy [frontiersin.org]

- 10. stoptheclot.org [stoptheclot.org]

- 11. Antithrombin Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 12. sequencing.com [sequencing.com]

- 13. sysmex.co.jp [sysmex.co.jp]

- 14. SERPINC1 serpin family C member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Antithrombin Assays [practical-haemostasis.com]

- 16. Hereditary Antithrombin Deficiency (SERPINC1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 17. ashpublications.org [ashpublications.org]

- 18. Hereditary and acquired antithrombin deficiency: epidemiology, pathogenesis and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Structural Biology of the Antithrombin Serpin Family: A Technical Guide

This guide serves as a high-level technical resource for structural biologists and drug discovery scientists focusing on the Antithrombin (AT) serpin family. It synthesizes biophysical mechanisms with practical experimental workflows.

Executive Summary: The Metastability Paradox

Antithrombin (AT, SERPINC1) is the principal physiological inhibitor of the coagulation cascade, regulating Thrombin (FIIa), Factor Xa (FXa), and Factor IXa (FIXa).[1] Unlike standard "lock-and-key" inhibitors (e.g., Kunitz domains), AT operates via a suicide-substrate mechanism .[2]

The core structural feature of AT is its metastability .[3] The native protein folds into a kinetically trapped, high-energy state (Stressed, S). Upon protease attack or spontaneous aging, it collapses into a thermodynamically stable, low-energy state (Relaxed, R). This

Key Insight for Drug Design: You are not designing a binder; you are modulating a loaded spring. Small molecules or heparin mimetics must influence the energy barrier of this transition.

Structural Anatomy & The "Mousetrap" Mechanism[3][4]

The serpin fold is conserved, consisting of 3

-

The Reactive Center Loop (RCL): The "bait" containing the scissile bond (P1-P1', Arg393-Ser394).

- -Sheet A: The "trap" that accepts the RCL.

-

The Shutter Region: The center of the molecule that regulates the opening of Sheet A.

The Inhibitory Pathway

When a protease attacks the P1 residue:

-

Michaelis Complex: Protease docks onto the RCL.[3]

-

Acyl-Enzyme Intermediate: Protease cleaves the P1-P1' bond, forming a covalent ester link.

-

Translocation (The Snap): The N-terminal portion of the cleaved RCL inserts rapidly into

-Sheet A as a new strand (s4A). -

Crushing: This insertion drags the covalently bound protease 71 Å from the top to the bottom of the serpin. The protease is smashed against the base of the serpin, distorting its active site and rendering it catalytically incompetent.[4]

Visualization: The Serpin Pathway

The following diagram illustrates the bifurcation between the inhibitory pathway and the non-functional latent pathway.[5]

The Heparin Activation Switch

Antithrombin is unique among serpins because it circulates in a low-activity conformation.[6] The RCL is partially buried, and the P1 Arg is inaccessible. Full activity requires Heparin (or heparan sulfate).

Mechanism of Activation[2][5][7][8][9]

-

Pentassacharide Binding: A specific high-affinity pentasaccharide sequence binds to Helix D and Helix A.

-

Conformational Change (Allostery):

-

Helix D elongates.[2]

-

The P14-P15 region of the RCL (hinge) is expelled from

-Sheet A. -

Result: The RCL becomes fully exposed and flexible, optimizing the P1 Arg for protease recognition.

-

-

Bridging (Thrombin Specific): For Thrombin inhibition, the allosteric change is insufficient. A longer heparin chain (minimum 18-mer) is required to bridge the serpin and the protease simultaneously, approximating them for reaction.

Critical Distinction:

-

Factor Xa: Activated primarily by allostery (Pentassacharide is sufficient).

-

Thrombin: Activated primarily by bridging (Long-chain heparin required).

Key Structural Data & PDB References

When designing experiments or docking studies, use these validated coordinates.

| State | Description | PDB ID | Resolution | Key Features |

| Native | Circulating form (Low activity) | 1ANT | 2.6 Å | RCL partially inserted; Helix D short. |

| Latent | Inactive, hyper-stable | 1AZX | 3.0 Å | RCL fully inserted (s4A); P1-P1' intact but buried. |

| Activated | AT + Pentassacharide | 1E03 | 2.9 Å | Helix D extended; RCL expelled/exposed. |

| Michaelis | AT + FXa + Heparin | 1NQ9 | 2.5 Å | Trapped encounter complex; S195A mutant protease. |

| Ternary | AT + Thrombin + Heparin | 1TB6 | 2.5 Å | Shows the bridging mechanism; 16-mer mimetic used. |

Experimental Protocol: Purification & Structural Analysis

Context: Recombinant AT is difficult to express due to complex glycosylation (4 sites: N96, N135, N155, N192). Glycosylation at N135 affects heparin affinity (

A. Expression System Selection

-

Do not use E. coli: Lack of glycosylation results in aggregation and loss of heparin affinity.

-

Recommended: Mammalian (CHO or HEK293) or Pichia pastoris (if glyco-engineered).

-

Why: Proper folding of the serpin metastable state requires the chaperone machinery of the eukaryotic ER.

B. Purification Workflow (Self-Validating)

-

Capture (Heparin Affinity):

-

Column: Heparin Sepharose High Performance.

-

Buffer A: 20 mM Tris pH 7.4, 50 mM NaCl.

-

Buffer B: 20 mM Tris pH 7.4, 3.0 M NaCl.

-

Validation: Native AT elutes at high salt (>1.5M NaCl). Latent/Cleaved AT elutes in the flow-through or low salt (loss of heparin affinity is the hallmark of the latent transition).

-

-

Polishing (Anion Exchange):

-

Column: Mono Q or Source 15Q.

-

Purpose: Separates

-AT (4 glycans) from -

Gradient: Shallow NaCl gradient (0.1 – 0.4 M) over 40 CV.

-

-

Quality Control (The Heat Stress Test):

-

Incubate purified AT at 60°C for 1 hour.

-

Run Native-PAGE.

-

Result: Native AT should remain monomeric. If it polymerizes, the prep contains latent/unstable species.

-

C. Crystallization / Cryo-EM Prep

-

Challenge: The RCL is flexible.

-

Solution: Co-crystallize with a high-affinity pentasaccharide (e.g., Fondaparinux) to lock the "Activated" conformation.

-

Molar Ratio: Use 1.2x molar excess of pentasaccharide.

-

Concentration: 5–10 mg/mL.

Drug Discovery Implications[10]

Targeting the Heparin Binding Site

-

Activators: Synthetic pentasaccharides (e.g., Fondaparinux) mimic the high-affinity sequence.

-

Design Goal: Stabilize the extended Helix D conformation.

Targeting the Shutter Region

-

Allosteric Inhibitors: Small molecules binding to the shutter region can prevent the opening of

-sheet A. -

Effect: Prevents RCL insertion. The serpin becomes a substrate rather than an inhibitor (the protease cleaves the RCL and escapes).

References

-

Huntington, J. A., Read, R. J., & Carrell, R. W. (2000). Structure of a serpin-protease complex shows inhibition by deformation. Nature, 407(6806), 923–926. Link

-

Li, W., Johnson, D. J., Esmon, C. T., & Huntington, J. A. (2004).[7] Structure of the antithrombin-thrombin-heparin ternary complex reveals the antithrombotic mechanism of heparin.[7] Nature Structural & Molecular Biology, 11(9), 857–862. Link

-

Johnson, D. J., Li, W., Adams, T. E., & Huntington, J. A. (2006). Structural basis of antithrombin activation by heparin. Biochemistry, 45(48), 14385–14393. Link

-

Olson, S. T., & Björk, I. (1991). Predominant contribution of surface approximation to the acceleration of thrombin-antithrombin III reaction by heparin. Journal of Biological Chemistry, 266(10), 6353–6364. Link

-

Rau, J. C., Beaulieu, L. M., Huntington, J. A., & Church, F. C. (2007). Serpins in thrombosis, hemostasis and fibrinolysis.[2][3][8][9] Journal of Thrombosis and Haemostasis, 5(s1), 102–115. Link

Sources

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SERPINs—From Trap to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antithrombin–S195A factor Xa-heparin structure reveals the allosteric mechanism of antithrombin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. Structure and mechanism of action of serpins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Serpins in Hemostasis as Therapeutic Targets for Bleeding or Thrombotic Disorders [frontiersin.org]

Technical Guide: Antithrombin Interaction with Heparin and Glycosaminoglycans

The following technical guide details the molecular interactions between Antithrombin (AT) and glycosaminoglycans (GAGs), specifically focusing on the mechanistic divergence between allosteric and bridging activation.

Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

Antithrombin (AT) is a serine protease inhibitor (serpin) that functions as the primary regulator of the coagulation cascade.[1][2] In its native circulating state, AT is conformationally repressed and exhibits slow inhibitory kinetics. Its activity is potentiated by the binding of glycosaminoglycans (GAGs), specifically Heparin and Heparan Sulfate.[3]

This guide analyzes the biphasic activation mechanism of AT:

-

Allosteric Activation: Induced by a specific pentasaccharide sequence, essential for Factor Xa (FXa) inhibition.

-

Bridging Activation: Required for Thrombin (FIIa) inhibition, necessitating a longer polysaccharide chain.

Understanding these mechanisms is critical for the development of next-generation anticoagulants (e.g., chemoenzymatic heparins) and the accurate characterization of biosimilars.

Molecular Mechanism of Activation[4]

The "Pentasaccharide" Key

The high-affinity interaction between AT and heparin is strictly dependent on a unique pentasaccharide sequence. Unlike the majority of the heparin polymer, which is composed of repeating disaccharide units, this specific sequence contains a critical 3-O-sulfated glucosamine residue.

Canonical Pentasaccharide Sequence (DEFGH):

-

Unit D: N-acetylglucosamine-6-sulfate (GlcNAc6S) or N-sulfated

-

Unit E: Glucuronic acid (GlcA)

-

Unit F: N-sulfated glucosamine-3,6-disulfate (GlcNS3S6S) — The Critical Residue

-

Unit G: Iduronic acid-2-sulfate (IdoA2S)

-

Unit H: N-sulfated glucosamine-6-sulfate (GlcNS6S)

Conformational Dynamics (The Induced Fit)

Upon binding this pentasaccharide, AT undergoes a massive conformational change:

-

Helix D Extension: The pentasaccharide binds to the D-helix of AT.

-

RCL Expulsion: The Reactive Center Loop (RCL), partially buried in β-sheet A in the native state, is expelled and exposed.

-

Result: The RCL becomes accessible to the target protease (FXa), increasing the association rate (

) by approximately 300-fold.[4]

The Bridging Mechanism (Thrombin Specificity)

While the conformational change is sufficient to inhibit FXa, it is insufficient for Thrombin. Thrombin inhibition requires a "template" effect where the heparin chain must be long enough (minimum 18 saccharide units) to bind both AT and Thrombin simultaneously. This forms a ternary complex, approximating the enzyme and inhibitor in space.

Visualization: Activation Pathways

The following diagram illustrates the bifurcation of AT activation based on GAG chain length and target protease.

Figure 1: Mechanism of Antithrombin Activation. The upper path shows allosteric activation sufficient for FXa inhibition. The lower path shows the bridging mechanism required for Thrombin inhibition.

Comparative Pharmacology: GAG Specificity

The interaction profile of AT varies significantly across different glycosaminoglycans. This specificity dictates the therapeutic window and side-effect profile (e.g., HIT risk) of anticoagulant drugs.

Table 1: Comparative Binding & Activity Profiles

| Agent | Primary Component | AT Binding Mechanism | Anti-Xa Activity | Anti-IIa Activity | Key Kinetic Feature |

| Unfractionated Heparin (UFH) | Polydisperse GAG mixture | Allosteric + Bridging | High | High | Forms ternary complex; 1:1 ratio of Xa:IIa inhibition. |

| LMWH (e.g., Enoxaparin) | Depolymerized Heparin fragments | Predominantly Allosteric | High | Low | Chains often too short (<18 units) to bridge Thrombin. Ratio > 3:1. |

| Fondaparinux | Synthetic Pentasaccharide | Purely Allosteric | High | None | Induces conformational change only; no bridging capability. |

| Heparan Sulfate (HS) | Endogenous endothelial GAG | Allosteric (Variable) | Moderate | Low | Lower sulfation density than heparin; physiological activator. |

| Dermatan Sulfate (DS) | GAG (IdoA-GalNAc) | HCII Dependent | None | None (via AT) | Activates Heparin Cofactor II (HCII), not AT. |

Critical Insight: Dermatan Sulfate does not bind AT with high affinity. Its anticoagulant effect is mediated through Heparin Cofactor II , a different serpin that specifically inhibits Thrombin but not Factor Xa. This distinction is vital when analyzing "contaminants" in heparin stocks.

Experimental Methodologies

To validate AT-GAG interactions, two orthogonal assays are standard: Surface Plasmon Resonance (SPR) for binding kinetics and Chromogenic Assays for functional activity.

Protocol A: Surface Plasmon Resonance (SPR)

SPR is the gold standard for determining the dissociation constant (

Experimental Setup:

-

Instrument: Biacore T200 or S200 (or equivalent).

-

Sensor Chip: Streptavidin (SA) or Carboxymethyl Dextran (CM5) with amine coupling.

-

Analyte: Purified Human Antithrombin.

Step-by-Step Workflow:

-

Immobilization: Inject Biotin-Heparin over the SA chip flow cell to reach ~100-200 Response Units (RU). Note: Keep ligand density low to avoid mass transport limitations.

-

Reference Cell: Use a flow cell with Biotin only or non-interacting GAG (e.g., Dermatan Sulfate) as a reference.

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

-

Kinetic Titration: Inject AT at concentrations ranging from 0.1 nM to 100 nM (Single Cycle Kinetics is preferred to avoid regeneration issues).

-

Regeneration: If using Multi-Cycle Kinetics, regenerate with 2M NaCl or 10mM Glycine-HCl pH 9.5 (Heparin-AT bond is ionic and pH sensitive).

Data Analysis: Fit data to a 1:1 Langmuir Binding Model .

-

Expected

(High Affinity): ~20–50 nM. -

Expected

(Low Affinity/Non-specific): >1 µM.

Figure 2: SPR Kinetic Assay Workflow for AT-Heparin Interaction.

Protocol B: Chromogenic Anti-Xa Assay

This assay measures the functional consequence of the binding event. It is an inverse assay: high heparin activity results in low color development.

Principle:

Protocol:

-

Sample Prep: Dilute heparin sample in Tris-EDTA buffer (pH 8.4).

-

Incubation 1: Add purified Antithrombin to the sample. Incubate 2 min at 37°C.

-

Incubation 2: Add Bovine Factor Xa. Incubate exactly 2 min at 37°C.

-

Substrate Addition: Add chromogenic substrate (e.g., S-2765).

-

Measurement: Monitor Absorbance at 405 nm (Kinetic or End-point).

-

Calculation: Absorbance is inversely proportional to Heparin concentration. Use a standard curve (WHO International Standard) for quantification.

Validation Check:

-

Linearity:

for the standard curve. -

Specificity: Ensure the assay buffer contains no exogenous Dextran Sulfate if measuring LMWH, as it can displace PF4 (though less relevant for pure systems).

References

-

Olson, S. T., & Björk, I. (1991). Predominant contribution of surface approximation to the mechanism of heparin acceleration of the antithrombin-thrombin reaction.[8] Journal of Biological Chemistry, 266(10), 6353–6364. Link

-

Petitou, M., et al. (1999). Synthesis of thrombin-inhibiting heparin mimetics without side effects. Nature, 398, 417–422. Link

-

Li, W., Johnson, D. J., Esmon, C. T., & Huntington, J. A. (2004). Structure of the antithrombin-thrombin-heparin ternary complex reveals the antithrombotic mechanism of heparin.[9] Nature Structural & Molecular Biology, 11(9), 857–862. Link

-

Gray, E., et al. (2008). Measurement of heparin anticoagulant activity.[7][10][11][12][13][14][15] Journal of Thrombosis and Haemostasis, 6(11), 1969-1970. Link

-

Huntington, J. A. (2003). Mechanisms of glycosaminoglycan activation of the serpins in hemostasis. Journal of Thrombosis and Haemostasis, 1(7), 1535-1549. Link

Sources

- 1. Biochemistry, Antithrombin III - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antithrombin Assays [practical-haemostasis.com]

- 3. ahajournals.org [ahajournals.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance [frontiersin.org]

- 7. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Activation of Antithrombin by Heparin Involves an Altered Exosite Interaction with Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Heparan sulfate and dermatan sulfate inhibit the generation of thrombin activity in plasma by complementary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. nanolithography.spiedigitallibrary.org [nanolithography.spiedigitallibrary.org]

- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 15. researchgate.net [researchgate.net]

Antithrombin gene (SERPINC1) mutations and their effects

Title: The SERPINC1 Landscape: Molecular Pathologies, Diagnostic Architectures, and Therapeutic Implications of Antithrombin Deficiency Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Gatekeeper of Hemostasis

Antithrombin (AT), encoded by the SERPINC1 gene at chromosome 1q23-25, is the preeminent serine protease inhibitor (serpin) of the coagulation cascade. It functions as a suicide inhibitor, irreversibly trapping Thrombin (FIIa) and Factor Xa (FXa). The clinical relevance of SERPINC1 mutations is profound: Antithrombin Deficiency (ATD) is the most thrombogenic heritable thrombophilia, carrying a 20- to 50-fold increased risk of venous thromboembolism (VTE).

For drug developers and clinicians, understanding SERPINC1 is not merely about cataloging mutations; it is about deciphering the allosteric regulation of hemostasis. This guide dissects the molecular consequences of SERPINC1 variants, distinguishing between quantitative (Type I) and qualitative (Type II) defects, and provides a rigorous framework for their identification and management.

Molecular Architecture of SERPINC1

The mature antithrombin protein (432 amino acids) relies on a metastable native state to function. Its mechanism is a "mousetrap":

-

The Bait: The Reactive Center Loop (RCL) presents an Arg393-Ser394 bond that mimics the substrate for Thrombin/FXa.

-

The Trigger: Protease attack cleaves the RCL.

-

The Trap: The cleaved RCL inserts into the central β-sheet A, dragging the protease with it and crushing its active site against the body of the serpin, forming a covalent, irreversible complex.

The Heparin Cofactor Effect: Native AT inhibits proteases slowly. Binding of heparin (or endothelial heparan sulfate) to the Heparin Binding Site (HBS) induces a conformational change (expulsion of the RCL), accelerating inhibition by 1,000-fold. This allosteric switch is the target of Type IIb mutations.

Classification of SERPINC1 Mutations

The phenotypic heterogeneity of ATD is dictated by the structural locus of the mutation.

Type I: Quantitative Deficiency[1][2][3][4][5]

-

Definition: Low Antigen levels (<50%) + Low Functional Activity.

-

Mechanism: Null mutations, frameshifts (e.g., c.1377delC), large deletions, or folding defects leading to intracellular retention/degradation.

-

Clinical Impact: Severe thrombotic risk.[1]

-

Example: p.Leu158Gln (intracellular aggregation).[2]

Type II: Qualitative Deficiency[1][2][3][5][8]

-

Definition: Normal Antigen levels + Low Functional Activity.[3][4]

-

Subtypes:

-

Type IIa (Reactive Site): Mutations in the RCL (e.g., p.Arg393Cys) prevent protease trapping. These are highly thrombogenic.

-

Type IIb (Heparin Binding Site): Mutations in the N-terminal domain or Helix D (e.g., AT Basel, AT Padua, AT Budapest 3). These prevent heparin activation but leave basal inhibition intact. Thrombotic risk is generally lower (except in homozygotes).

-

Type IIc (Pleiotropic): Mutations affecting the "shutter" region or stability, transmitting defects to both the HBS and RCL.

-

Table 1: Genotype-Phenotype Correlations

| Mutation Type | Antigen Level | Activity (Anti-Xa/IIa) | Heparin Affinity | Thrombotic Risk | Representative Variant |

| Type I | Reduced | Reduced | N/A | High | c.1377delC |

| Type IIa (RS) | Normal | Reduced | Normal | High | p.Gly392Asp |

| Type IIb (HBS) | Normal | Reduced | Reduced | Moderate* | AT Budapest 3 (p.Leu131Phe) |

| Type IIc (Pleio) | Normal | Reduced | Variable | High | AT Lodz variants |

*Risk is moderate in heterozygotes but severe in homozygotes (e.g., AT Budapest 3).

Visualizing the Molecular Pathology

The following diagram maps the structural logic of SERPINC1 mutations and their functional consequences.

Caption: Structural-functional mapping of SERPINC1 mutations. Type I results from synthesis failure, while Type II variants map to specific functional domains (RCL, HBS).

Diagnostic Architectures

Accurate diagnosis is critical because standard anticoagulation (heparin) relies on functional AT. A misdiagnosis can lead to heparin resistance during acute thrombosis.

Diagnostic Algorithm

The "Gold Standard" workflow integrates functional assays with genetic confirmation. Note the critical interference of Direct Oral Anticoagulants (DOACs).

Caption: Step-wise diagnostic algorithm. Crucial checkpoint: DOACs (e.g., rivaroxaban) can artificially normalize AT activity in anti-Xa assays.

Experimental Protocol: Functional Characterization of Novel Variants

When a Novel Variant of Uncertain Significance (VUS) is identified, the following self-validating protocol establishes pathogenicity.

Phase 1: Recombinant Expression

-

Vector Construction: Site-directed mutagenesis of a SERPINC1 cDNA expression vector (e.g., pcDNA3.1).

-

Transfection: Transient transfection into HEK293T cells (which do not secrete endogenous AT).

-

Control: Co-transfect with a GFP plasmid to normalize for transfection efficiency.

Phase 2: Quantitative & Qualitative Assays

Step 1: Western Blot (Secretion Check)

-

Purpose: Distinguish Type I (secretion defect) from Type II.

-

Method: Harvest culture media (secreted) and cell lysates (retained). Probe with anti-AT polyclonal antibody.

-

Interpretation: Presence in lysate but absence in media indicates an intracellular folding defect (Type I).

Step 2: Chromogenic Activity Assay

-

Purpose: Assess basal inhibitory capacity.

-

Method: Incubate conditioned media with excess FXa and a chromogenic substrate (e.g., S-2765).

-

Readout: Residual FXa cleaves the substrate (yellow color). High color = Low AT activity.

Step 3: Heparin Affinity Chromatography (The Type II Discriminator)

-

Purpose: Distinguish Type IIa (RS) from Type IIb (HBS).

-

Method:

-

Load recombinant protein onto a Heparin-Sepharose column.

-

Elute with a linear salt gradient (0.1 M to 2.0 M NaCl).

-

-

Interpretation:

-

Wild Type: Elutes at ~1.0 - 1.2 M NaCl.

-

Type IIb (HBS): Elutes early (low salt, <0.6 M NaCl) due to weak binding.

-

Type IIa (RS): Elutes normally (binding is intact), but fails the activity assay.

-

Therapeutic Implications & Drug Development[10][11]

Clinical Management

-

Heparin Resistance: Patients with ATD (especially Type I) may not achieve therapeutic PTT levels with standard heparin.

-

Solution: Switch to Direct Thrombin Inhibitors (Argatroban) or administer Antithrombin Concentrate (plasma-derived or recombinant).

-

-

DOACs: Emerging data suggests DOACs (Apixaban, Rivaroxaban) are effective in ATD because they inhibit FXa/IIa directly, independent of AT levels. This is a major paradigm shift from Warfarin.

Drug Development Opportunities

-

Heparin Mimetics: Studying Type IIb mutations (e.g., AT Padua) reveals the precise coordinates required for allosteric activation. This informs the design of synthetic pentasaccharides that can activate even "sluggish" AT variants.

-

Chaperone Therapy: For Type I mutations caused by folding defects (e.g., p.Leu158Gln), small molecule chaperones that stabilize the nascent protein in the ER could rescue secretion levels.

References

-

Patnaik, M. M., & Moll, S. (2008). Inherited antithrombin deficiency: a review. Haemophilia.[4] Link

-

Bravo-Perez, C., et al. (2019). Diagnostic algorithm for antithrombin deficiency. American Journal of Hematology. Link

-

Gomez-Carballo, C., et al. (2025). The novel SERPINC1 missense mutation c.1148 T > A (p.L383H) causes hereditary antithrombin deficiency.[5] BMC Medical Genomics. Link

-

Muszbek, L., et al. (2024). Molecular Mechanisms of the Impaired Heparin Pentasaccharide Interactions in Antithrombin Heparin Binding Site Mutants. International Journal of Molecular Sciences. Link

-

Pabinger, I., & Thaler, J. (2019). How I treat patients with hereditary antithrombin deficiency. Blood. Link

-

Caspers, M., et al. (2012). Functional Characterization of Antithrombin Mutations by Monitoring of Thrombin Inhibition Kinetics.[6] Thrombosis and Haemostasis. Link

-

Navarro-Fernandez, J., et al. (2025).[7] Two SERPINC1 variants affecting N-glycosylation of Asn224 cause severe thrombophilia not detected by functional assays.[4] Haematologica. Link

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Clinical and functional characterization of a novel heterozygous mutation c.473T > A (p.Leu158Gln) in the SERPINC1 gene causing recurrent arteriovenous thrombophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. sms.carm.es [sms.carm.es]

- 5. The novel SERPINC1 missense mutation c.1148 T > A (p.L383H) causes hereditary antithrombin deficiency and thromboembolism in a Chinese family: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sms.carm.es [sms.carm.es]

Technical Guide: The Evolutionary & Mechanistic Architecture of the Serpin Gene Family

Executive Summary: The Kinetic Trap

The serpin (serine protease inhibitor) superfamily represents one of the most elegant evolutionary solutions to proteolytic control. Unlike standard "lock-and-key" inhibitors (e.g., Kunitz domains) that bind thermodynamically to the active site, serpins function as suicide inhibitors .[1][2] They exist in a metastable, high-energy native state and undergo a massive conformational change—the Stressed-to-Relaxed (S-to-R) transition—to irreversibly trap their target protease.[1]

This guide dissects the evolutionary divergence of the serpin gene family, with a specific focus on Antithrombin (SerpinC1) . We will explore how the acquisition of the heparin-binding domain in Clade A serpins revolutionized hemostasis, analyze the structural basis of serpinopathies (misfolding diseases), and provide validated protocols for purifying and characterizing these metastable proteins.[1]

Part 1: The Serpin Superfamily Architecture[1]

The "Mousetrap" Mechanism

The defining feature of a functional inhibitory serpin is its metastability.[3] The native fold is kinetically trapped, not thermodynamically stable.[1]

-

The Trigger: The Reactive Center Loop (RCL) acts as a "bait" peptide, presenting a specific P1-P1' scissile bond to the target protease.[1][4]

-

The Trap: Upon protease docking and cleavage of the P1-P1' bond, the serpin releases its stored potential energy.[1] The cleaved RCL inserts rapidly into the central

-sheet A, dragging the covalently bound protease 71Å to the opposite pole of the serpin.[1] -

The Result: The protease active site is crushed against the serpin body, distorting the catalytic triad and preventing deacylation. The complex is now covalent and irreversible.[1]

Visualization of the Pathway

The following diagram illustrates the kinetic branching between the inhibitory pathway and the substrate pathway (where the serpin fails and is simply degraded).

Figure 1: The Branch Point. Success depends on the rate of RCL insertion (

Part 2: Phylogeny and Divergence[1]

The 16 Clades (A-P)

Phylogenetic analysis identifies 16 distinct clades in humans (A-P). The ancestral serpin was likely intracellular, with extracellular functions (hemostasis, immunity) arising later through gene duplication and neofunctionalization.[1]

| Clade | Representative Member | Biological Function | Evolutionary Niche |

| A | Antithrombin (SerpinC1) , | Extracellular Hemostasis & Inflammation | The "blood" serpins.[1] Rapidly evolving RCLs. |

| B | Ovalbumin (SerpinB14) | Intracellular / Cross-class inhibition | Lacks N-terminal signal peptide.[1] Cytoprotective. |

| C | Antithrombin (Historical misclassification) | Note: AT is structurally Clade A but historically grouped here.[1] | |

| E | PAI-1 (SerpinE1) | Fibrinolysis | Unique latency transition (fastest acting).[1] |

| F | Fibrinolysis | C-terminal extensions for fibrin binding.[1] | |

| G | C1-Inhibitor | Complement System | Heavily glycosylated N-terminus.[1] |

Evolutionary "Hubs" vs. Functional Divergence

Recent large-scale phylogenetic studies (Spence et al., 2021) suggest a "hub" of highly conserved serpins maintained by purifying selection, surrounded by rapidly diversifying functional clades.[1]

-

Clade A Expansion: The expansion of Clade A on human chromosome 14q32.1 is a result of tandem duplication events. This allowed for the rapid evolution of specificity (e.g., Thrombin vs. Elastase) by mutating only the hypervariable RCL region while preserving the

-sheet scaffold.[1]

Part 3: Antithrombin (SerpinC1) – Co-evolution with Heparin

Antithrombin (AT) represents the pinnacle of allosteric regulation in the serpin family. Unlike

The Heparin Cofactor Mechanism

The evolution of the D-helix in AT created a basic (positively charged) exosite capable of binding heparin (highly sulfated glycosaminoglycan).[1]

-

Conformational Activation: Binding of a specific heparin pentasaccharide sequence to the D-helix induces a conformational change in the RCL, expelling it partially from

-sheet A.[1] This increases the rate of Factor Xa inhibition by ~300-fold. -

Template Bridging: For Thrombin (Factor IIa) inhibition, a longer heparin chain (minimum 18 saccharides) is required.[1] The heparin acts as a bridge, binding both AT and Thrombin simultaneously. This "approximation effect" accelerates inhibition by ~2,000-fold.[1]

Isoforms: -AT vs. -AT[1]

- -Antithrombin: Fully glycosylated (4 sites).[1][5] Dominant in plasma (90%). Lower heparin affinity.[1]

-

-Antithrombin: Lacks glycosylation at Asn135.[1] Minor fraction (10%).[1] Significantly higher affinity for heparin due to reduced steric hindrance at the heparin-binding site.[1] This suggests

Figure 2: Dual mechanisms of Antithrombin activation.[1] Factor Xa requires only allosteric change; Thrombin requires the bridging mechanism.

Part 4: Serpinopathies – The Price of Metastability

The evolutionary advantage of the metastable state comes with a risk: Polymerization .

If the S-to-R transition occurs spontaneously without a protease (due to mutation or heat), the RCL of one molecule can insert into the

-

Mechanism: Domain Swapping.[1]

-

Clinical Consequence:

-

Loss of Function: Deficiency of circulating inhibitor (e.g., Thrombosis in AT deficiency).

-

Gain of Toxicity: ER stress and apoptosis in the synthesizing cell (e.g., Cirrhosis in

1-Antitrypsin deficiency).[1]

-

Part 5: Experimental Protocols

Protocol 1: Purification of Recombinant Antithrombin

Rationale: AT has a high isoelectric point and specific affinity for heparin.[1] We exploit this for a self-validating purification step.[1]

Materials:

-

Resin: Heparin Sepharose 6 Fast Flow (Cytiva).[1]

-

Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.[1]

-

Elution Buffer: 50 mM Tris-HCl, 2.0 M NaCl , pH 7.4.[1]

Workflow:

-

Equilibration: Equilibrate column with 5 CV (Column Volumes) of Lysis Buffer.

-

Loading: Apply clarified cell lysate at 1 mL/min.

-

Wash: Wash with 10 CV of Lysis Buffer + 0.3 M NaCl. Critical Step: This intermediate salt wash removes non-specific DNA binding proteins but retains AT.[1]

-

Elution: Apply a linear gradient from 0.3 M to 2.0 M NaCl over 20 CV.

-

Polishing: Size Exclusion Chromatography (Superdex 200) to remove aggregates/polymers.[1]

Protocol 2: Stoichiometry of Inhibition (SI) Assay

Rationale: To determine if the purified serpin is active (SI ≈ 1.0) or polymerized/inactive (SI >> 1.0).

Method:

-

Titration: Prepare a fixed concentration of target protease (e.g., 100 nM Thrombin).[1]

-

Incubation: Add increasing molar ratios of AT (0:1 to 2:1 [AT]:[Thrombin]) in the presence of excess heparin. Incubate at 25°C for 1 minute.

-

Residual Activity: Add chromogenic substrate (e.g., S-2238).[1] Measure Absorbance at 405 nm.[1]

-

Calculation: Plot Residual Activity vs. [AT]/[Thrombin] ratio. The x-intercept represents the SI value.[1]

Part 6: Therapeutic Implications[1][2]

Replacement Therapy[1]

-

ATryn (Recombinant Human Antithrombin): Produced in the milk of transgenic goats. Used for hereditary AT deficiency during high-risk surgery.[1] The glycosylation pattern differs from plasma AT (high mannose), affecting half-life but not kinetics.[1]

Rebalancing Hemostasis (Inhibiting the Inhibitor)

-

Fitusiran: An investigational RNAi therapy for Hemophilia A and B.[1]

-

Mechanism:[1][4][6][7][8][9][10][11] Instead of replacing missing Factor VIII/IX, Fitusiran targets the SERPINC1 mRNA in the liver to lower Antithrombin levels.

-

Logic: By reducing the "brakes" (AT), the body can generate sufficient Thrombin even with low "gas" (FVIII/FIX), restoring hemostatic balance.

-

References

-

Irving, J. A., et al. (2000).[1] "Phylogeny of the serpin superfamily: implications of patterns of amino acid conservation for structure and function." Genome Research. Link

-

Olson, S. T., et al. (2010).[1] "Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases."[1][12][13] Journal of Thrombosis and Haemostasis. Link

-

Spence, M. A., et al. (2021).[1][14] "A Comprehensive Phylogenetic Analysis of the Serpin Superfamily." Molecular Biology and Evolution. Link

-

Lomas, D. A., et al. (2016).[1] "Serpinopathies and the conformational dementias." Nature Reviews Genetics.[1] Link

-

Pasi, K. J., et al. (2017).[1] "Targeting Antithrombin in Hemophilia A or B with Fitusiran." New England Journal of Medicine.[1] Link

Sources

- 1. Serpin - Wikipedia [en.wikipedia.org]

- 2. What are Serpin modulators and how do they work? [synapse.patsnap.com]

- 3. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - α1-Antitrypsin polymerization and the serpinopathies: pathobiology and prospects for therapy [jci.org]

- 5. Antithrombin - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Inhibitory Serpins. New Insights into their Folding, Polymerization, Regulation and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Tempered Polymerization of Human Neuroserpin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The heparin-binding site of antithrombin is crucial for antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Divining the serpin inhibition mechanism: a suicide substrate 'springe'? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Part 1: Executive Summary & Mechanistic Foundation

Basic Principles of Antithrombin Activity Assays: A Technical Guide

1.1 The Clinical Imperative Antithrombin (AT), formerly known as Antithrombin III, is the physiological "brake" of the coagulation cascade. It is a serine protease inhibitor (serpin) responsible for neutralizing Thrombin (Factor IIa), Factor Xa (FXa), and to a lesser extent, Factors IXa, XIa, and XIIa.[1]

Accurate measurement of AT activity is critical in two primary clinical scenarios:

-

Hereditary Thrombophilia Screening: Diagnosing Type I (quantitative) vs. Type II (qualitative) deficiencies.[2][3][4]

-

Heparin Resistance: Patients requiring unusually high doses of Unfractionated Heparin (UFH) often have depleted AT levels, as heparin acts solely by accelerating AT.

1.2 The Serpin Mechanism & Heparin Acceleration To understand the assay, one must understand the molecule. AT is a "suicide inhibitor." It presents a Reactive Site Loop (RSL) to the target protease.[5] When the protease attacks this loop, AT undergoes a massive conformational change, trapping the protease in a covalent 1:1 inactive complex.

-

Basal State: Slow inhibition.

-

Heparin-Activated State: Heparin binds to the D-helix of AT, inducing a conformational change that accelerates inhibition of FXa by ~1,000-fold.

-

The "Bridge" Mechanism (Thrombin specific): To inhibit Thrombin (IIa) , the heparin chain must be long enough (at least 18 saccharide units) to wrap around both AT and Thrombin, forming a ternary complex. This distinction is vital for assay selection.

Part 2: Assay Principles & Selection

While immunological assays (ELISA, Latex Immunoassay) exist to measure AT antigen (protein mass), they cannot detect Type II functional defects. Therefore, Functional Activity Assays are the gold standard.

2.1 Chromogenic vs. Clotting Assays

-

Clotting Assays: Historically used but prone to interference from fibrinogen levels and Lupus Anticoagulants (LAC). Rarely used in modern high-throughput labs.

-

Chromogenic Assays: The industry standard. They utilize a synthetic peptide substrate tagged with a chromophore (usually para-nitroaniline, pNA). They are specific, automatable, and precise.

2.2 The Critical Choice: Anti-Xa vs. Anti-IIa Based Assays Modern guidelines (ISTH, CLSI) predominantly favor Factor Xa-based assays .

| Feature | Factor Xa-Based Assay (Preferred) | Factor IIa (Thrombin)-Based Assay |

| Specificity | High. Specific for AT. | Lower. |

| Interference | Minimal. | Heparin Cofactor II (HCII): A separate serpin that inhibits Thrombin but not Xa. High HCII levels can falsely elevate AT results in IIa-based assays. |

| DOAC Interference | Sensitive to Rivaroxaban, Apixaban, Edoxaban (False Low AT).[3][6] | Sensitive to Dabigatran, Argatroban (False Low AT).[3][6] |

| Heparin Requirement | Requires Heparin (conformational change).[5] | Requires Heparin (Bridging mechanism).[5] |

Part 3: Visualization of Mechanism

The following diagram illustrates the kinetic difference between the pathways and the assay principle.

Caption: Figure 1. Mechanism of Antithrombin action and the Chromogenic Assay Principle.[5] Note that the measured color (pNA) is from the Residual Protease, meaning Color is Inversely Proportional to AT Activity.[5]

Part 4: Detailed Methodological Protocol (Chromogenic Anti-Xa)

This protocol describes a generic automated workflow. The "Self-Validating" aspect relies on the strict kinetic conditions established in Step 2.

Pre-Analytical Requirements:

-

Sample: Citrated Plasma (3.2% Sodium Citrate).[3]

-

Preparation: Double centrifugation (2500g x 15 min) is recommended to generate Platelet Poor Plasma (PPP), preventing platelet factor 4 (PF4) from neutralizing the heparin reagent.

Step 1: Sample Dilution

-

Action: Dilute patient plasma (typically 1:40 or 1:100) in a buffer containing Excess Heparin .

-

Scientific Rationale:

-

Dilution: Minimizes interference from plasma color (bilirubin/hemoglobin) and other plasma proteins.

-

Excess Heparin: Ensures that every molecule of AT in the patient sample is fully activated (saturated). This eliminates heparin variability as a limiting factor.

-

Step 2: Incubation with Excess Factor Xa (First Stage)

-

Action: Add a known, fixed excess concentration of Factor Xa reagent. Incubate at 37°C for a specific time (e.g., 90 seconds).

-

Reaction:

-

Scientific Rationale:

-

First-Order Kinetics: By providing excess Xa, the reaction rate depends only on the concentration of AT (the limiting reagent).

-

Incubation Time: Critical for detecting Type II defects. Short incubation times may miss "slow-reacting" AT variants (Type II HBS or RS), falsely calling them normal.

-

Step 3: Substrate Hydrolysis (Second Stage)

-

Action: Add the specific chromogenic substrate (e.g., S-2765).

-

Reaction:

-

Scientific Rationale: Only the residual Xa (that was NOT inhibited by AT) is available to cleave the substrate.

Step 4: Detection & Calculation

-

Action: Measure Absorbance (OD) at 405 nm.

-

Calculation:

-

High OD = High Residual Xa = Low AT Activity (Deficiency).

-

Low OD = Low Residual Xa = High AT Activity (Normal).

-

Results are interpolated from a standard curve (Calibration Plasma).

-

Part 5: Assay Workflow Diagram

Caption: Figure 2. Step-by-step workflow of a standard Chromogenic Anti-Xa Antithrombin Assay.

Part 6: Troubleshooting & Interferences

6.1 The "Type II" Trap Type II deficiencies (dysfunctional protein) can be tricky.

-

Type II HBS (Heparin Binding Site): These variants bind heparin poorly. If the assay uses a massive excess of heparin or a very long incubation time, it might force the variant to work, masking the deficiency. Recommendation: Use assays validated for sensitivity to Type II variants.

6.2 Direct Oral Anticoagulants (DOACs) DOACs are now a common cause of interference.

-

Anti-Xa Agents (Rivaroxaban, Apixaban): These drugs inhibit the reagent Xa in the assay.

-

Effect: The assay "thinks" the patient's AT inhibited the Xa.

-

Result:Falsely High AT activity. This can mask a true deficiency.

-

-

Anti-IIa Agents (Dabigatran): Interfere similarly in IIa-based assays.[3]

6.3 Heparin Cofactor II (HCII) As mentioned, HCII is a natural thrombin inhibitor activated by dermatan sulfate and high concentrations of heparin.

-

Issue: In Thrombin-based assays, HCII can contribute to thrombin inhibition.[7][8]

-

Result:Overestimation of AT activity. This is the primary reason Xa-based assays are preferred.

References

-

ISTH SSC Subcommittee on Plasma Coagulation Inhibitors. (2020). Recommendations for clinical laboratory testing for antithrombin deficiency.[2][3][4][5][6][9][10][11] Journal of Thrombosis and Haemostasis.[5]

-

Clinical and Laboratory Standards Institute (CLSI). (2020).[12][13] POCT14: Point-of-Care Coagulation Testing and Anticoagulation Monitoring.[12][13] (Relevant sections on coagulation assay principles).

-

Practical Haemostasis. (2025). Antithrombin Assays: Principles and Methodologies.[2][5][10]

-

Kovacs, B. et al. (2019). Comparison of antithrombin activity assays in detection of patients with heparin binding site antithrombin deficiency. Scientific Reports.

-

National Blood Clot Alliance. (2023). Antithrombin Deficiency: Diagnosis and Management.[2][10]

Sources

- 1. Comparison of antithrombin activity assays in detection of patients with heparin binding site antithrombin deficiency: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stoptheclot.org [stoptheclot.org]

- 3. droracle.ai [droracle.ai]

- 4. stoptheclot.org [stoptheclot.org]

- 5. Antithrombin Assays [practical-haemostasis.com]

- 6. Recommendations for clinical laboratory testing for antithrombin deficiency; Communication from the SSC of the ISTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heparin cofactor II assay. Elimination of heparin and antithrombin-III effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of interference by heparin cofactor II in the DuPont aca antithrombin-III assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 10. testing.com [testing.com]

- 11. Comparative analysis of chromogenic vs clot.based one stage APTT assay for determination of factor VIII level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Coagulation Testing & Anticoagulation Monitoring at POC | CLSI [clsi.org]

Methodological & Application

Application Note: Production and Purification of Recombinant Antithrombin (rAT)

Executive Summary & Mechanism of Action

Antithrombin (AT) is a serine protease inhibitor (serpin) essential for regulating the blood coagulation cascade.[1] It functions by neutralizing Thrombin (Factor IIa) and Factor Xa.[1] Its activity is catalytically enhanced by 1,000-fold upon binding to heparin, a glycosaminoglycan found on the endothelial surface.

While plasma-derived AT (pAT) remains a staple, recombinant Antithrombin (rAT) is critical for mitigating pathogen transmission risks and addressing supply shortages. This guide details the production of rAT using Chinese Hamster Ovary (CHO) cells—the industry standard for complex glycoproteins—and focuses on the critical downstream challenge: preserving the heparin-binding affinity, which is highly sensitive to glycosylation patterns.

Upstream Processing: CHO Cell Expression

Rationale: Bacterial systems (E. coli) cannot perform the complex N-linked glycosylation (four sites: Asn96, Asn135, Asn155, Asn192) required for rAT's serum half-life. While transgenic goats (e.g., ATryn®) are used for massive industrial scale, CHO cells are the preferred platform for laboratory to pilot-scale development due to regulatory familiarity and reproducible glycan profiles.

Cell Culture Strategy

-

Cell Line: CHO-K1 or CHO-S (Suspension adapted).

-

Media: Chemically Defined, Serum-Free Media (CD-SFM) containing 6 mM L-Glutamine.

-

Expert Insight: Avoid serum. Serum contains bovine antithrombin which will co-purify with your human rAT, confounding activity assays.

-

-

Expression Vector: CMV promoter-driven vectors with a signal peptide (e.g., native AT signal or Ig-kappa) for secretion.

Production Phase Parameters

To maximize the ratio of active, correctly folded protein, a biphasic temperature strategy is recommended.

| Parameter | Growth Phase (Days 0-3) | Production Phase (Days 3-10) | Rationale |

| Temperature | 37°C | 31°C - 33°C | Lower temp slows translation, reducing aggregation and improving ER folding capacity. |

| pH | 7.2 | 7.0 | Slightly lower pH reduces lactate accumulation. |

| Agitation | 120-140 RPM | 120-140 RPM | Maintain oxygenation without shear stress. |

| Viability Cutoff | >95% | Harvest at <80% | Harvesting late releases host cell proteases that degrade rAT. |

Downstream Processing: Purification Protocol

Core Principle: The purification strategy exploits the biological function of AT.[1] Since AT binds heparin with high affinity, Heparin Affinity Chromatography is the capture step of choice.

Workflow Visualization

The following diagram outlines the logical flow from harvest to formulation, highlighting critical decision points.